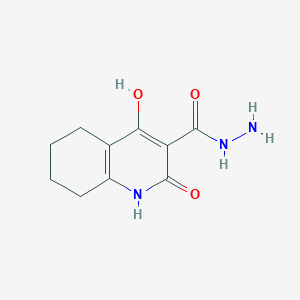
2,4-Dihydroxy-5,6,7,8-tetrahydroquinoline-3-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dihydroxy-5,6,7,8-tetrahydroquinoline-3-carbohydrazide is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dihydroxy-5,6,7,8-tetrahydroquinoline-3-carbohydrazide typically involves the reaction of quinoline derivatives with appropriate reagents. One common method involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or zinc chloride (ZnCl2) . The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and yield. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, making it more cost-effective and scalable .
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dihydroxy-5,6,7,8-tetrahydroquinoline-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in the presence of selenium dioxide (SeO2) as a catalyst.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions.
Substitution: Alkyl halides, aryl halides, and other electrophiles in the presence of suitable bases or acids.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities and properties .
Aplicaciones Científicas De Investigación
2,4-Dihydroxy-5,6,7,8-tetrahydroquinoline-3-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Industry: Utilized in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2,4-Dihydroxy-5,6,7,8-tetrahydroquinoline-3-carbohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit or activate these targets, leading to various biological effects. The pathways involved may include modulation of signal transduction, inhibition of enzyme activity, or interaction with DNA .
Comparación Con Compuestos Similares
Similar Compounds
Tetrahydroisoquinoline: Another heterocyclic compound with similar structural features but different biological activities.
8-Acetyl-5,6,7,8-tetrahydroquinoline: A derivative with distinct chemical properties and applications.
Uniqueness
2,4-Dihydroxy-5,6,7,8-tetrahydroquinoline-3-carbohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C10H13N3O3 |
|---|---|
Peso molecular |
223.23 g/mol |
Nombre IUPAC |
4-hydroxy-2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carbohydrazide |
InChI |
InChI=1S/C10H13N3O3/c11-13-10(16)7-8(14)5-3-1-2-4-6(5)12-9(7)15/h1-4,11H2,(H,13,16)(H2,12,14,15) |
Clave InChI |
WAXGCJZVIOJMIW-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2=C(C1)C(=C(C(=O)N2)C(=O)NN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,4,5-trimethoxy-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B14965442.png)
![N-(3,5-dimethylphenyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B14965446.png)
![[1-([1]Benzofuro[3,2-d]pyrimidin-4-yl)piperidin-4-yl](pyrrolidin-1-yl)methanone](/img/structure/B14965464.png)
![Methyl 3-amino-4-(2-chlorophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate](/img/structure/B14965466.png)

![7-(2,3-Dimethoxyphenyl)-5-(3-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14965472.png)


![3,4-diethoxy-N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B14965483.png)
![4-(4-benzylpiperidin-1-yl)-1-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14965491.png)
![2-{[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}ethanol](/img/structure/B14965498.png)
![2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B14965501.png)

![5-(3,4-Dimethylphenyl)-7-(4-fluorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14965510.png)
